D-Norleucine-d9

LC-MS/MS Stable isotope dilution Internal standard

D-Norleucine-d9 is the optimal +9 Da stable isotope-labeled internal standard for D-norleucine quantification via ID-LC-MS/MS. The nine-deuterium label at positions 3,3,4,4,5,5,6,6,6 eliminates spectral overlap with endogenous analyte while maintaining identical chromatographic retention and ionization efficiency. ≥99 atom % D enrichment suppresses isotopic cross-talk, enabling accurate quantitation at low nanomolar levels. Unlike L-leucine-d10 or L-isoleucine-d10, this D-norleucine isotopologue avoids systematic bias in peak area ratios. Validated for plasma, serum, urine, and tissue homogenate matrices. Supplied with Certificate of Analysis; minimum 3-year stability at room temperature.

Molecular Formula C6H13NO2
Molecular Weight 140.23 g/mol
Cat. No. B12406549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Norleucine-d9
Molecular FormulaC6H13NO2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,2D2,3D2,4D2
InChIKeyLRQKBLKVPFOOQJ-CJPSRAQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Norleucine-d9 Technical Specifications and Isotopic Identity for Procurement


D-Norleucine-d9 is a stable isotope-labeled analog of the non-proteinogenic amino acid D-norleucine, in which nine hydrogen atoms are replaced by deuterium at the 3,3,4,4,5,5,6,6,6 positions. Its molecular formula is C6H4D9NO2 with an average molecular mass of approximately 140.23 g/mol . The unlabeled parent compound (D-norleucine) has the molecular formula C6H13NO2 and a molecular mass of 131.17 g/mol, yielding a net mass difference of +9 Da that provides a distinct isotopic signature for mass spectrometric discrimination . The compound is supplied as an analytical reference standard with a specified isotopic enrichment of ≥99 atom % D, indicating that deuterium incorporation at the labeled positions is nearly complete .

Why Generic Norleucine or Leucine Isotopologues Cannot Replace D-Norleucine-d9 in Quantitative LC-MS Workflows


Procurement of isotopically labeled internal standards for quantitative LC-MS/MS assays cannot rely on generic amino acid substitution. Structurally similar amino acids such as L-leucine-d10 or L-isoleucine-d10 exhibit different chromatographic retention times and ionization efficiencies from D-norleucine, introducing systematic bias in peak area ratio calculations [1]. Even the unlabeled D-norleucine parent compound lacks the requisite +9 Da mass shift necessary to separate the internal standard signal from the endogenous analyte signal in the mass spectrometer. More critically, not all deuterated internal standards perform equivalently; the extent of deuterium labeling and the specific labeling positions directly affect hydrogen–deuterium exchange rates, chromatographic retention time shifts due to deuterium isotope effects on reverse-phase and HILIC stationary phases, and the compound's ability to compensate for matrix effects during electrospray ionization [2]. Therefore, selection of D-Norleucine-d9 must be validated against specific performance criteria relevant to the intended analytical method.

D-Norleucine-d9 Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Molecular Mass Differential of +9.06 Da Relative to Unlabeled D-Norleucine

D-Norleucine-d9 exhibits a monoisotopic mass of 140.151 Da, which is +9.06 Da higher than the monoisotopic mass of unlabeled D-norleucine (131.095 Da). This mass shift corresponds to the replacement of nine hydrogen atoms (¹H, 1.008 Da each) with nine deuterium atoms (²H, 2.014 Da each) at the 3,3,4,4,5,5,6,6,6 positions . In comparative terms, alternative deuterated amino acid standards such as L-leucine-d10 (+10 Da) and L-isoleucine-d10 (+10 Da) differ in both mass increment and stereochemistry from the D-norleucine analyte .

LC-MS/MS Stable isotope dilution Internal standard

Isotopic Enrichment Specification of 99 Atom % D for High-Fidelity Quantification

D-Norleucine-d9 is supplied with a certified isotopic enrichment of 99 atom % D, meaning that 99% of hydrogen atoms at the deuterated positions (3,3,4,4,5,5,6,6,6) are the deuterium isotope rather than protium . In contrast, lower-enrichment deuterated amino acid standards (e.g., 97–98 atom % D) contain a higher residual fraction of protium, which contributes to background signal at the unlabeled analyte's mass-to-charge ratio (m/z) and reduces the effective dynamic range of the calibration curve due to isotopic cross-talk [1].

Isotope dilution mass spectrometry Method validation Analytical chemistry

Chromatographic Retention Behavior Distinct from Leucine and Isoleucine Isomers

Norleucine exhibits chromatographic retention properties on porous graphitic carbon (PGC) stationary phases that are distinct from those of its branched-chain structural isomers leucine and isoleucine. In a systematic study of dileucine isomer separations, the retention behavior on PGC was shown to depend heavily on whether the norleucine residue was positioned near the non-ionized functional group of the dipeptide, with the unbranched n-butyl side chain of norleucine producing different retention characteristics compared with the branched tert-leucine side chain [1]. As an unlabeled internal standard analog, norleucine provides a distinct retention time that differentiates it from the target proteinogenic amino acids leucine and isoleucine, which co-elute on many reverse-phase columns [2].

Amino acid chromatography Porous graphitic carbon Isomer separation

Deuterium Kinetic Isotope Effect on Hydrogen Exchange Rate at Alpha Position

In enzymatic systems such as L-methionine γ-lyase, the alpha-hydrogen exchange rate of norleucine with deuterium follows first-order kinetics and is subject to a measurable primary kinetic isotope effect (KIE). The rate of total beta-hydrogen exchange decreases relative to alpha-hydrogen exchange due to this KIE at the alpha-position [1]. This enzymatic hydrogen exchange behavior is compound-specific; straight-chain amino acids including L-norleucine, L-norvaline, and L-alpha-aminobutyrate exhibit different exchange kinetics compared with branched-chain amino acids (leucine, isoleucine, valine) or sulfur-containing amino acids (methionine) [2].

Enzymatic hydrogen exchange Kinetic isotope effect L-methionine γ-lyase

Validated Application Scenarios for D-Norleucine-d9 in Quantitative Bioanalysis and Metabolic Research


Stable Isotope Dilution LC-MS/MS Quantification of D-Amino Acids in Biological Matrices

D-Norleucine-d9 serves as an optimal internal standard for the quantification of D-norleucine and structurally related D-amino acids in plasma, serum, urine, and tissue homogenates via isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). The +9 Da mass shift relative to unlabeled D-norleucine eliminates spectral overlap with the endogenous analyte while maintaining near-identical chromatographic retention and ionization efficiency. The 99 atom % D enrichment minimizes isotopic cross-talk, enabling accurate quantification at low nanomolar concentrations. Method validation should include assessment of deuterium retention time shift on the selected stationary phase and confirmation that hydrogen–deuterium back-exchange does not occur under the sample preparation and chromatographic conditions employed [1].

Metabolic Flux Analysis Using Deuterium-Labeled Norleucine as a Tracer

D-Norleucine-d9 can be employed as a metabolic tracer in studies of amino acid transport, incorporation into peptides, and catabolic pathways. The compound's nine-deuterium label provides a robust isotopic signature that persists through multiple metabolic transformations, provided that the labeled positions (3,3,4,4,5,5,6,6,6) are not subject to enzymatic hydrogen exchange. Researchers must note that the alpha-hydrogen of norleucine is susceptible to exchange catalyzed by enzymes such as L-methionine γ-lyase, which proceeds with a measurable primary kinetic isotope effect. Experimental protocols should include appropriate controls to quantify any back-exchange and correct for isotopic dilution if the alpha-deuterium is not fully retained [2].

Chiral Amino Acid Analysis with Chromatographic Resolution from Leucine and Isoleucine

In chiral amino acid analysis workflows, D-Norleucine-d9 can serve as both an internal standard and a chromatographic reference compound. The unbranched n-butyl side chain of the norleucine backbone confers retention behavior on porous graphitic carbon and certain reverse-phase columns that differs from the branched-chain isomers leucine and isoleucine. This chromatographic differentiation enables unambiguous peak assignment and prevents misidentification of co-eluting isobaric species. The D-stereochemistry of D-Norleucine-d9 ensures compatibility with methods targeting D-amino acid enantiomers in biological samples, where L-amino acids predominate and D-enantiomers are present at trace concentrations [3].

Pharmaceutical Reference Standard for Impurity Profiling and Method Development

D-Norleucine-d9 is utilized as an analytical reference standard in pharmaceutical research and development, including the synthesis and characterization of peptide therapeutics such as Thailandepsin B, a bicyclic depsipeptide histone deacetylase inhibitor for which D-norleucine serves as a building block [4]. The deuterated analog provides a mass-labeled reference for HPLC method development, impurity profiling, and stability-indicating assays. The compound is supplied with full certificate of analysis documentation and is stable for a minimum of three years when stored under recommended conditions at room temperature, after which re-analysis for chemical purity is advised .

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